N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUTYNVYQQBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the reaction of 4-fluoroaniline with 2,4-diphenyl-5-pyrimidinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Key Findings and Implications
Fluorophenyl Advantage : The 4-fluorophenyl group enhances target binding through hydrophobic and electrostatic interactions without significantly altering metabolic stability .
Scaffold Flexibility : Pyrimidine-carboxamide derivatives tolerate diverse substituents (e.g., sulfamoyl, oxadiazole) while retaining activity, making them adaptable for drug discovery .
Contradictory Evidence : While halogen size minimally affects maleimide inhibition , fluorine’s electronic effects may dominate in pyrimidine-based systems, necessitating case-by-case evaluation.
Biological Activity
N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-fluorophenyl group and two phenyl groups. Its chemical structure can be represented as follows:
This structural arrangement is crucial for its interaction with biological targets.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the 4-fluorophenyl group enhances the compound's potency against various biological targets. Modifications in the phenyl substituents also affect its pharmacological profile, suggesting that electronic and steric factors play significant roles in its biological activity.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines, including colon and breast cancer cells. The mechanism involved apoptosis induction and G1 phase arrest in the cell cycle .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 0.119 ± 0.007 | HCT116 | Apoptosis induction |
| Similar Pyrimidine Derivative | 0.057 ± 0.003 | MCF7 | CDK2 inhibition |
Case Study 2: Antibacterial Activity
Research on related pyrimidine derivatives has shown promising antibacterial activity against resistant strains. The introduction of halogens such as fluorine has been linked to improved antibacterial efficacy due to enhanced binding interactions with bacterial enzymes .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. However, detailed toxicity profiles are still required to assess its safety for therapeutic use.
Q & A
Q. What are the established synthetic routes for N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., toluene/ethanol mixtures) .
- Carboxamide formation via condensation reactions with activating agents like EDCI/HOBt in anhydrous dichloromethane .
Optimization strategies : - Control reaction temperature (e.g., reflux at 80–110°C for cyclization) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Key methods include:
- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve signals for fluorophenyl (δ ~7.2–7.8 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~434.15 g/mol) with <2 ppm error .
- HPLC : Monitor purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. Which biological targets or pathways are associated with this compound?
The compound exhibits activity against kinases and cell proliferation pathways :
- Kinase inhibition : Competitive binding assays (e.g., ATP-binding pocket displacement) reveal IC₅₀ values in the nanomolar range for tyrosine kinases .
- Cellular assays : Reduces viability in cancer cell lines (e.g., HCT-116) via apoptosis induction, validated by flow cytometry .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?
Structure-Activity Relationship (SAR) insights :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced kinase binding affinity | |
| 4-Chlorophenyl | Reduced solubility but higher potency | |
| Methoxy groups | Improved metabolic stability |
Q. Methodology :
- Synthesize analogs via parallel library synthesis.
- Compare IC₅₀ values in kinase assays and logP for solubility .
Q. How can researchers resolve contradictions in solubility vs. bioactivity data?
- Contradiction : Increased lipophilicity (e.g., from chlorine substituents) may reduce aqueous solubility but enhance membrane permeability.
- Resolution :
- Use molecular dynamic simulations to predict solubility-bioactivity trade-offs .
- Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. What advanced techniques are recommended for studying binding interactions?
- X-ray crystallography : Resolve co-crystal structures with kinase domains to identify key hydrogen bonds (e.g., fluorophenyl–backbone interactions) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for target engagement .
Q. How can this compound be applied in cross-disciplinary research (e.g., chemical biology or materials science)?
- Chemical biology : Use as a photoaffinity probe by introducing azide groups for target identification via click chemistry .
- Materials science : Study its thermal stability (TGA/DSC) for potential use in organic semiconductors due to extended π-conjugation .
Q. What strategies are effective in minimizing synthetic impurities?
- Process monitoring : Use HPLC-MS to detect intermediates (e.g., unreacted pyrimidine precursors) .
- Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of fluorophenylamine to pyrimidine core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
